molecular formula C14H12N2O6 B12997764 3-[4-(3-Carboxy-acryloylamino)-phenylcarbamoyl]-acrylic acid CAS No. 51604-38-7

3-[4-(3-Carboxy-acryloylamino)-phenylcarbamoyl]-acrylic acid

Cat. No.: B12997764
CAS No.: 51604-38-7
M. Wt: 304.25 g/mol
InChI Key: OUMVYHHZWFPSFH-KQQUZDAGSA-N
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Description

3-[4-(3-Carboxy-acryloylamino)-phenylcarbamoyl]-acrylic acid is an organic compound with the molecular formula C14H12N2O6 It is characterized by the presence of carboxylic acid groups and an acryloylamino group attached to a phenylcarbamoyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(3-Carboxy-acryloylamino)-phenylcarbamoyl]-acrylic acid typically involves the reaction of 3-carboxy-acryloyl chloride with 4-amino-phenylcarbamoyl-acrylic acid under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards .

Chemical Reactions Analysis

Types of Reactions

3-[4-(3-Carboxy-acryloylamino)-phenylcarbamoyl]-acrylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[4-(3-Carboxy-acryloylamino)-phenylcarbamoyl]-acrylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[4-(3-Carboxy-acryloylamino)-phenylcarbamoyl]-acrylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical reactions and cellular processes. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its effects at the molecular level .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(3-Carboxy-acryloylamino)-phenylcarbamoyl]-acrylic acid is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. Its combination of carboxylic acid and acryloylamino groups makes it a versatile compound for various chemical transformations and applications .

Properties

CAS No.

51604-38-7

Molecular Formula

C14H12N2O6

Molecular Weight

304.25 g/mol

IUPAC Name

(E)-4-[4-[[(E)-3-carboxyprop-2-enoyl]amino]anilino]-4-oxobut-2-enoic acid

InChI

InChI=1S/C14H12N2O6/c17-11(5-7-13(19)20)15-9-1-2-10(4-3-9)16-12(18)6-8-14(21)22/h1-8H,(H,15,17)(H,16,18)(H,19,20)(H,21,22)/b7-5+,8-6+

InChI Key

OUMVYHHZWFPSFH-KQQUZDAGSA-N

Isomeric SMILES

C1=CC(=CC=C1NC(=O)/C=C/C(=O)O)NC(=O)/C=C/C(=O)O

Canonical SMILES

C1=CC(=CC=C1NC(=O)C=CC(=O)O)NC(=O)C=CC(=O)O

Origin of Product

United States

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